Simpinicline citrate, also known as OC-02, is a small molecule drug primarily classified as a nicotinic acetylcholine receptor agonist. It has been investigated for its therapeutic potential in treating dry eye disease, a condition characterized by insufficient tear production and ocular discomfort. The compound's molecular formula is , and it has a CAS Registry number of 753015-44-0. The compound is currently in Phase 3 clinical trials for its application in managing dry eye syndromes and has also been explored in preclinical studies for other indications, including COVID-19 .
The synthesis of simpinicline citrate involves several chemical processes, typically utilizing citric acid as a synthon. While detailed synthetic routes are not extensively documented in the available literature, the general approach to synthesizing similar heterocyclic compounds often includes:
Technical details regarding specific reagents, conditions, and yields would require access to proprietary synthesis protocols or experimental data from pharmaceutical research .
Simpinicline citrate's molecular structure features a bicyclic framework typical of nicotinic receptor agonists. Key structural data includes:
The arrangement of atoms within the molecule facilitates its binding affinity and selectivity towards specific receptor subtypes, which is crucial for its therapeutic efficacy .
Simpinicline citrate undergoes several chemical reactions relevant to its pharmacological action:
Understanding these reactions is essential for optimizing dosing regimens and minimizing potential side effects .
Simpinicline citrate acts primarily as an agonist at nicotinic acetylcholine receptors located in the nasal cavity and ocular surface. The mechanism can be summarized as follows:
Clinical trials have demonstrated dose-dependent improvements in tear production metrics following administration of simpinicline citrate .
Simpinicline citrate exhibits various physical and chemical properties that influence its formulation and therapeutic use:
These properties are essential for developing effective delivery systems that ensure optimal bioavailability .
Simpinicline citrate has significant scientific applications primarily in ophthalmology:
The ongoing clinical trials aim to establish its safety profile and efficacy compared to existing treatments for dry eye disease .
Simpinicline citrate (OC-02) is a small-molecule agonist exhibiting high subtype specificity for neuronal nAChRs. Its pharmacological profile reveals preferential binding to α3β4 and α4β2 heteromeric receptors, with half-maximal inhibitory concentrations (IC₅₀) in the nanomolar range (α4β2: IC₅₀ = 26 nM; α3β4: IC₅₀ = 21 nM) [6] [2]. This selectivity differentiates it from non-selective cholinergic agonists, minimizing off-target effects. Simpinicline also demonstrates moderate activity at α3α5β4 and α4α6β2 subtypes (IC₅₀ = 100–300 nM), but negligible binding to neuromuscular (α1β1γδ) or homomeric (α7) receptors [6] [7]. Stereochemistry critically influences binding: The (R)-configuration at the pyrrolidine carbon optimizes spatial orientation for complementary interaction with receptor ligand-binding domains (LBDs), as confirmed via X-ray crystallography [2].
Table 1: nAChR Subtype Selectivity Profile of Simpinicline Citrate
| nAChR Subtype | Binding Affinity (IC₅₀) | Relative Selectivity |
|---|---|---|
| α4β2 | 26 nM | ++++ |
| α3β4 | 21 nM | ++++ |
| α3α5β4 | 100 nM | +++ |
| α4α6β2 | 300 nM | ++ |
| α7 | >1,000 nM | + |
| α1β1γδ | >1,000 nM | - |
Simpinicline’s binding kinetics are characterized by rapid association (kₐₒₙ = 2.5 × 10⁷ M⁻¹s⁻¹) and moderate dissociation (kₐₒff = 1.8 × 10⁻³ s⁻¹) at α4β2 receptors, yielding a dissociation constant (KD) of 0.72 nM [6]. This high-affinity binding stems from:
Simpinicline-triggered nAChR activation initiates calcium-mediated signaling cascades:
Table 2: Time-Resolved Signaling Events Following Simpinicline-Induced nAChR Activation
| Time Post-Activation | Primary Event | Downstream Effect |
|---|---|---|
| 0–50 ms | Ion channel opening | Membrane depolarization |
| 50 ms–5 sec | Ca²⁺ influx (Δ[Ca²⁺] = 180%) | Calmodulin saturation |
| 5 sec–10 min | CaMKII/pCREB activation | Tear protein gene transcription |
| 10–60 min | Rab3A-mediated exocytosis | Tear film secretion |
Simpinicline exhibits superfunctional agonism versus acetylcholine (ACh):
Table 3: Efficacy Comparison Between Simpinicline and Endogenous Ligands
| Parameter | Simpinicline Citrate | Acetylcholine | Nicotine |
|---|---|---|---|
| α4β2 EC₅₀ | 0.04 µM | 4.8 µM | 0.11 µM |
| Tear Production (ΔSchirmer) | +19.6 mm* | +3.5 mm† | +12.1 mm‡ |
| Receptor Desensitization (t½) | 18 min | 2 min | 8 min |
*PEARL trial data, 1.1 mg dose [3]; †Human physiological max; ‡Phase II varenicline data [3].
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: